molecular formula C9H10N2OS B304654 7-methoxy-2H-1,4-benzothiazin-3-amine

7-methoxy-2H-1,4-benzothiazin-3-amine

Cat. No. B304654
M. Wt: 194.26 g/mol
InChI Key: NIUQTDFBHDZETA-UHFFFAOYSA-N
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Description

7-methoxy-2H-1,4-benzothiazin-3-amine, also known as BM212, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiazinones, which are known for their diverse biological activities. BM212 has been shown to possess potent antimycobacterial activity, making it a promising candidate for the treatment of tuberculosis and other mycobacterial infections.

Mechanism of Action

The exact mechanism of action of 7-methoxy-2H-1,4-benzothiazin-3-amine is not fully understood, but it is believed to target the mycobacterial cell wall by inhibiting the biosynthesis of mycolic acids, which are essential components of the cell wall. This leads to disruption of the cell wall structure and ultimately cell death.
Biochemical and Physiological Effects:
7-methoxy-2H-1,4-benzothiazin-3-amine has been shown to exhibit low toxicity in vitro and in vivo, with no significant adverse effects reported in animal studies. In addition to its antimycobacterial activity, 7-methoxy-2H-1,4-benzothiazin-3-amine has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of other diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-methoxy-2H-1,4-benzothiazin-3-amine is its potent antimycobacterial activity, which makes it a promising candidate for the treatment of tuberculosis and other mycobacterial infections. However, one of the limitations of 7-methoxy-2H-1,4-benzothiazin-3-amine is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 7-methoxy-2H-1,4-benzothiazin-3-amine. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications beyond antimycobacterial activity, such as its antioxidant and anti-inflammatory properties. Finally, further studies are needed to elucidate the exact mechanism of action of 7-methoxy-2H-1,4-benzothiazin-3-amine and to identify potential drug targets for the development of new antimycobacterial agents.

Synthesis Methods

7-methoxy-2H-1,4-benzothiazin-3-amine can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with 2-chloro-4-methoxybenzaldehyde, followed by cyclization and subsequent reduction. The final product is obtained as a yellow solid with a melting point of 250-252°C.

Scientific Research Applications

7-methoxy-2H-1,4-benzothiazin-3-amine has been extensively studied for its antimycobacterial activity, with several studies reporting its potent inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, 7-methoxy-2H-1,4-benzothiazin-3-amine has also been shown to possess activity against other mycobacterial species, including Mycobacterium avium and Mycobacterium smegmatis.

properties

Product Name

7-methoxy-2H-1,4-benzothiazin-3-amine

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

7-methoxy-2H-1,4-benzothiazin-3-amine

InChI

InChI=1S/C9H10N2OS/c1-12-6-2-3-7-8(4-6)13-5-9(10)11-7/h2-4H,5H2,1H3,(H2,10,11)

InChI Key

NIUQTDFBHDZETA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(CS2)N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(CS2)N

Origin of Product

United States

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